molecular formula C10H11ClF3N B13967061 N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine

N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13967061
M. Wt: 237.65 g/mol
InChI Key: GBSWPYXDOYFVCH-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound characterized by the presence of a chlorobenzyl group and a trifluoromethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 3-chlorobenzyl chloride with trifluoromethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-methylamine
  • N-(3-chlorobenzyl)-N-ethylamine
  • N-(trifluoromethyl)benzylamine

Uniqueness

N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both a chlorobenzyl and a trifluoromethyl group, which can impart distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects and ability to enhance metabolic stability, making this compound potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C10H11ClF3N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3

InChI Key

GBSWPYXDOYFVCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

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